Glhy lactone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

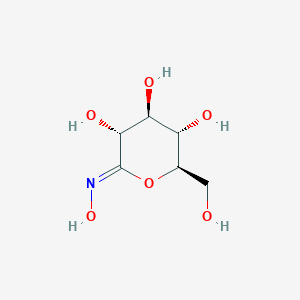

Glhy lactone, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO6 and its molecular weight is 193.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Gluconates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Food Industry Applications

1. Coagulant and Gelling Agent

- GDL is primarily used as a coagulant in dairy products. It facilitates the gelation of casein micelles, crucial for cheese production and other dairy products. The slow pH decline achieved by GDL allows for controlled coagulation, improving texture and yield .

2. Bakery Products

- In baking, GDL acts as a leavening agent. It improves the quality of baked goods by enhancing CO2 release during fermentation. Its stability in dry mixes makes it ideal for muffins, bread, and cakes, contributing to better texture and flavor .

3. Meat and Seafood Products

- GDL is utilized in meat processing to enhance flavor and preserve freshness. It aids in the development of desirable textures in seafood products as well .

4. Beverages

- As a pH regulator, GDL is added to beverages to improve taste and stability. Its ability to slowly acidify products makes it suitable for various drink formulations .

Pharmaceutical Applications

1. Drug Delivery Systems

- GDL-based polymers are explored for drug delivery due to their biodegradability and biocompatibility. These polymers can be designed to release drugs at controlled rates, enhancing therapeutic efficacy .

2. Antimicrobial Agents

- The potential of GDL derivatives as antimicrobial agents is being investigated. Their ability to inhibit microbial growth can be advantageous in developing new preservatives or therapeutic agents .

Biochemical Applications

1. Enzymatic Reactions

- GDL serves as a substrate for various enzymatic reactions, particularly in the formation of lactones through biocatalysis. This application is significant in synthetic organic chemistry for producing complex molecules efficiently .

2. Ascorbic Acid Biosynthesis

- In biological systems, GDL plays a role in the biosynthesis of ascorbic acid (vitamin C). The enzyme SMP30/GNL catalyzes the formation of l-gulono-γ-lactone from l-gulonate, highlighting GDL's importance in metabolic pathways .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Food Industry | Coagulant in dairy | Improves texture and yield |

| Leavening agent in baking | Enhances CO2 release | |

| Flavor enhancer in meats | Preserves freshness | |

| Pharmaceutical | Drug delivery systems | Controlled release of active ingredients |

| Antimicrobial agents | Inhibits microbial growth | |

| Biochemical | Enzymatic reactions | Efficient synthesis of lactones |

| Ascorbic acid biosynthesis | Essential for vitamin C production |

Case Studies

Case Study 1: Dairy Product Innovation

A study demonstrated that using GDL as a coagulant improved cheese yield by 15% compared to traditional methods. The controlled pH reduction allowed for better flavor development and texture consistency.

Case Study 2: Bakery Quality Enhancement

Research indicated that incorporating GDL into muffin mixes resulted in a 20% increase in volume and a more uniform crumb structure compared to standard recipes without GDL.

Case Study 3: Antimicrobial Efficacy

A recent investigation into GDL derivatives revealed significant antimicrobial activity against common foodborne pathogens, suggesting potential applications as natural preservatives.

Propriétés

Numéro CAS |

104013-53-8 |

|---|---|

Formule moléculaire |

C6H11NO6 |

Poids moléculaire |

193.15 g/mol |

Nom IUPAC |

(2Z,3R,4S,5S,6R)-2-hydroxyimino-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C6H11NO6/c8-1-2-3(9)4(10)5(11)6(7-12)13-2/h2-5,8-12H,1H2/b7-6-/t2-,3-,4+,5-/m1/s1 |

Clé InChI |

PJCCUACQELNHMX-YPCNXFFRSA-N |

SMILES |

C(C1C(C(C(C(=NO)O1)O)O)O)O |

SMILES isomérique |

C([C@@H]1[C@H]([C@@H]([C@H](/C(=N/O)/O1)O)O)O)O |

SMILES canonique |

C(C1C(C(C(C(=NO)O1)O)O)O)O |

Synonymes |

GLHY LACTONE gluconohydroximo-1,5-lactone |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.